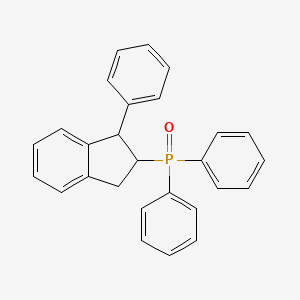
Oxo(diphenyl)(1-phenyl-2,3-dihydro-1H-inden-2-yl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxo(diphenyl)(1-phenyl-2,3-dihydro-1H-inden-2-yl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phosphorus atom bonded to an oxo group, two phenyl groups, and a 1-phenyl-2,3-dihydro-1H-inden-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)(1-phenyl-2,3-dihydro-1H-inden-2-yl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1-phenyl-2,3-dihydro-1H-indene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxo(diphenyl)(1-phenyl-2,3-dihydro-1H-inden-2-yl)-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The phenyl groups or the indene moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require catalysts or specific reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Oxo(diphenyl)(1-phenyl-2,3-dihydro-1H-inden-2-yl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mechanism of Action
The mechanism of action of Oxo(diphenyl)(1-phenyl-2,3-dihydro-1H-inden-2-yl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the indene moiety.
Diphenylphosphine oxide: Similar but without the additional phenyl and indene groups.
Phenylphosphine oxide: A simpler analog with only one phenyl group.
Uniqueness
Oxo(diphenyl)(1-phenyl-2,3-dihydro-1H-inden-2-yl)-lambda~5~-phosphane is unique due to the presence of the indene moiety, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific interactions with metal centers or biological targets are required.
Properties
CAS No. |
62556-14-3 |
|---|---|
Molecular Formula |
C27H23OP |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-diphenylphosphoryl-1-phenyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C27H23OP/c28-29(23-15-6-2-7-16-23,24-17-8-3-9-18-24)26-20-22-14-10-11-19-25(22)27(26)21-12-4-1-5-13-21/h1-19,26-27H,20H2 |
InChI Key |
PFPQJZWIRKCJIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)C3=CC=CC=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















